2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a fused bicyclic structure combining an imidazo[1,2-a]pyridine ring with an oxadiazole ring, making it a versatile scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The oxadiazole ring is then introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidines: Widely studied for their medicinal properties.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with significant biological activity.
Uniqueness
What sets 2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole apart is its unique combination of the imidazo[1,2-a]pyridine and oxadiazole rings, which endows it with a distinct set of chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C11H10N4O |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H10N4O/c1-7-3-4-15-9(5-7)13-8(2)10(15)11-14-12-6-16-11/h3-6H,1-2H3 |
InChI Key |
ZYGPTBXIWFIKSY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=C(N2C=C1)C3=NN=CO3)C |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C3=NN=CO3)C |
Origin of Product |
United States |
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